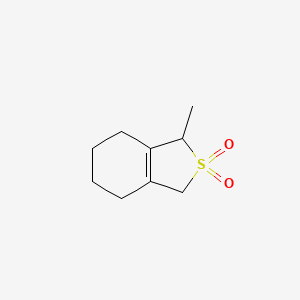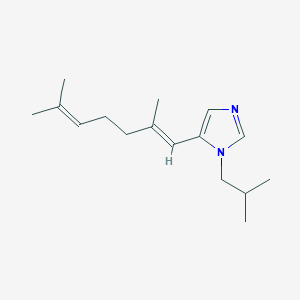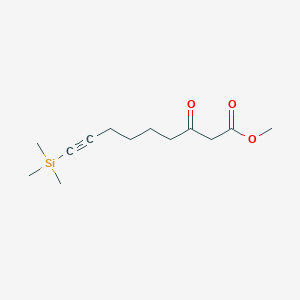
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate is a chemical compound with the molecular formula C13H22O3Si. It is a derivative of nonynoic acid and is characterized by the presence of a trimethylsilyl group and a keto group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate typically involves the reaction of 8-nonynoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be involved in protecting group chemistry. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate: Characterized by the presence of a trimethylsilyl group and a keto group.
Methyl 3-oxo-9-(trimethylsilyl)non-8-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl 3-oxo-9-(trimethylsilyl)nonanoate: Similar structure but without the triple bond.
Propiedades
Número CAS |
113587-28-3 |
|---|---|
Fórmula molecular |
C13H22O3Si |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
methyl 3-oxo-9-trimethylsilylnon-8-ynoate |
InChI |
InChI=1S/C13H22O3Si/c1-16-13(15)11-12(14)9-7-5-6-8-10-17(2,3)4/h5-7,9,11H2,1-4H3 |
Clave InChI |
PGFIISLZXAPODU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)CCCCC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


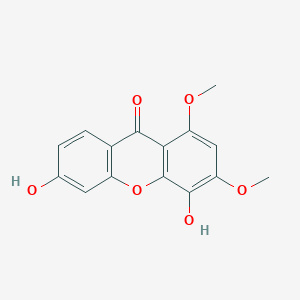
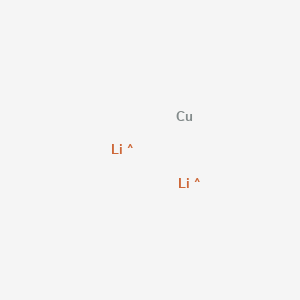
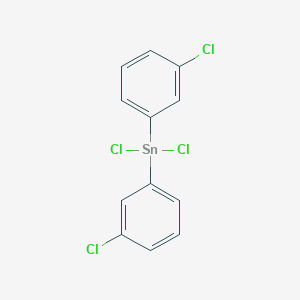
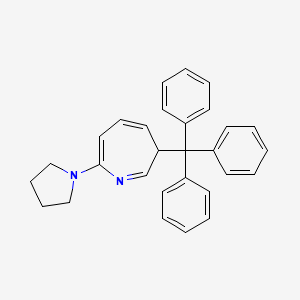
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
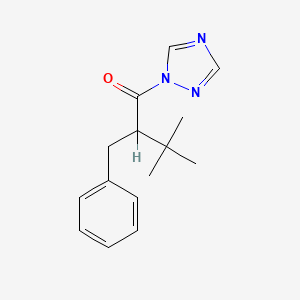
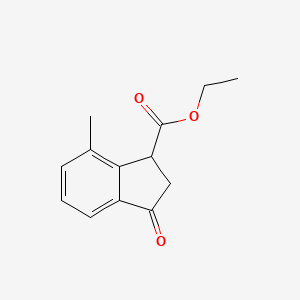
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
